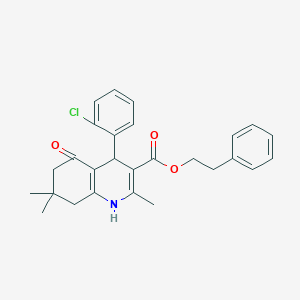
4-bromo-5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole typically involves multi-step organic reactions. One possible route could be:
Formation of the pyrazole ring: This can be achieved by the condensation of a suitable hydrazine derivative with a 1,3-dicarbonyl compound.
Introduction of substituents: The bromine, chlorine, and methyl groups can be introduced through halogenation and alkylation reactions, respectively. The nitrophenyl group can be attached via a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Halogen atoms (bromine and chlorine) can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of nitro derivatives or carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of new substituted pyrazoles.
Aplicaciones Científicas De Investigación
4-bromo-5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole may have applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-bromo-5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of various substituents can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-bromo-5-chloro-3-methyl-1H-pyrazole: Lacks the nitrophenyl group.
4-bromo-5-chloro-1-(4-nitrophenyl)-1H-pyrazole: Lacks the methyl group.
5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole: Lacks the bromine group.
Uniqueness
The unique combination of bromine, chlorine, methyl, and nitrophenyl groups in 4-bromo-5-chloro-3-methyl-1-(4-nitrophenyl)-1H-pyrazole can result in distinct chemical properties and reactivity patterns, making it valuable for specific applications that other similar compounds might not fulfill.
Propiedades
Fórmula molecular |
C10H7BrClN3O2 |
|---|---|
Peso molecular |
316.54 g/mol |
Nombre IUPAC |
4-bromo-5-chloro-3-methyl-1-(4-nitrophenyl)pyrazole |
InChI |
InChI=1S/C10H7BrClN3O2/c1-6-9(11)10(12)14(13-6)7-2-4-8(5-3-7)15(16)17/h2-5H,1H3 |
Clave InChI |
DURYXFBIUHGLMF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1Br)Cl)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-[(3E)-3-(4-chlorobenzylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11687942.png)
![(5Z)-5-{[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11687950.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide](/img/structure/B11687962.png)
![N-(5-benzyl-1,3-thiazol-2-yl)-2-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11687966.png)
![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11687967.png)
![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-fluorobenzohydrazide](/img/structure/B11687968.png)
![N'-[(E)-[2,5-Dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-YL]methylidene]-3-methoxybenzohydrazide](/img/structure/B11687979.png)
![5-[2-(benzyloxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11687983.png)

![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11687991.png)
![5-[3-bromo-5-ethoxy-4-(2-phenoxyethoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11687993.png)
![5-chloro-N-[2-(4-ethylphenoxy)ethyl]-2-nitroaniline](/img/structure/B11688001.png)
![N-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11688015.png)
![N'-{(E)-[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide](/img/structure/B11688020.png)
